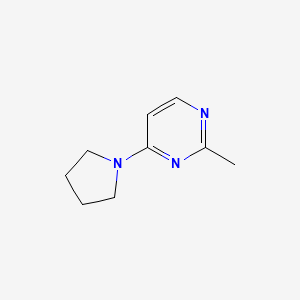

2-甲基-4-(吡咯啉-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the most significant features of the molecule due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学研究应用

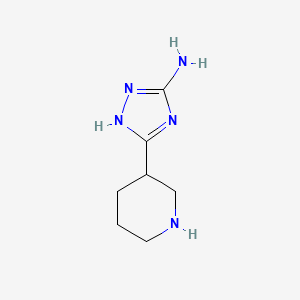

植物生长刺激

2-甲基-4-(吡咯烷-1-基)嘧啶的衍生物在刺激植物生长方面显示出有希望的结果。Pivazyan 等人 (2019) 的研究合成了含有 1,2,4-三唑、1,3,4-恶二唑或呋喃环以及嘧啶片段的衍生物。这些化合物表现出显着的植物生长刺激作用,与众所周知的植物激素异吲哚乙酸相当 (Pivazyan 等人,2019)。

抗病毒特性

对与 2-甲基-4-(吡咯烷-1-基)嘧啶密切相关的嘧啶衍生物的研究揭示了显着的抗病毒特性。Munier-Lehmann 等人 (2015) 的一项研究发现了一系列具有显着抗病毒活性的 2-(3-烷氧基-1H-吡唑-1-基)嘧啶,这些化合物是通过对各种传染病模型进行广泛筛选而确定的 (Munier-Lehmann 等人,2015)。

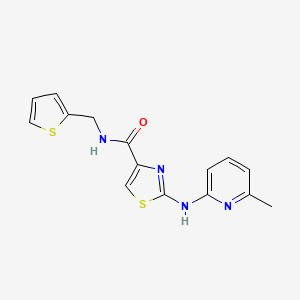

认知障碍治疗

Verhoest 等人 (2012) 研究了一种与 2-甲基-4-(吡咯烷-1-基)嘧啶密切相关的化合物,即 PF-04447943。该化合物是一种 PDE9A 抑制剂,在治疗认知障碍方面显示出潜力。据报道,它在啮齿动物模型中表现出促认知活性,并且在淀粉样前体蛋白 (APP) 转基因小鼠模型中表现出突触稳定性 (Verhoest 等人,2012)。

阿尔茨海默病疗法

Mohamed 等人 (2011) 合成了一类 2,4-二取代嘧啶,包括 2-甲基-4-(吡咯烷-1-基)嘧啶的衍生物,作为胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集的潜在抑制剂。正在研究这些化合物在治疗阿尔茨海默病中的潜在作用 (Mohamed 等人,2011)。

抗肿瘤活性

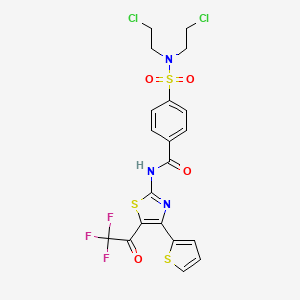

一系列与 2-甲基-4-(吡咯烷-1-基)嘧啶相关的 2-氨基-4-氧代-6-取代吡咯并[2,3-d]嘧啶被开发为靶向胸苷酸和嘌呤核苷酸生物合成的潜在抗叶酸剂。这些化合物对各种肿瘤细胞系表现出抗增殖效力,表明它们在癌症治疗中的潜力 (Liu 等人,2015)。

属性

IUPAC Name |

2-methyl-4-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-8-10-5-4-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNSZYDHSZRWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2969115.png)

![7-Fluoro-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2969118.png)

![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)

![4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2969130.png)